molecular formula C7H8ClFN2O2S B2982628 N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411243-77-9

N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride

Cat. No.: B2982628
CAS No.: 2411243-77-9
M. Wt: 238.66
InChI Key: LXTFQCXIANBWPX-UHFFFAOYSA-N
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Description

“N-[(6-Chloropyridin-3-yl)methyl]methylamine” is a chemical compound with the CAS Number 120739-62-0 . It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 . This compound is a metabolite of Acetamiprid, a novel neonicotinid insecticide against Holotrichia consanguinea in sugarcane .


Physical and Chemical Properties Analysis

“N-[(6-Chloropyridin-3-yl)methyl]methylamine” is a solid at room temperature . It should be stored in a dark place, under inert atmosphere, and preferably in a freezer under -20C .

Safety and Hazards

This compound is classified with the signal word “Danger” and is associated with the hazard statements H301, H315, H319, and H335 . These correspond to the following hazards: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2O2S/c1-11(14(9,12)13)5-6-2-3-7(8)10-4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFQCXIANBWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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